3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyridin-2-yloxy)-8-azabicyclo[321]octane is a bicyclic compound that features a pyridine ring attached to an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with the appropriate bromoalkyltetrahydropyran. This intermediate is then subjected to a ring-opening/aminocyclization sequence to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Acts as a ligand for nicotinic acetylcholine receptors, making it useful in neurobiological studies.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with nicotinic receptors.
Industry: Could be used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing neurotransmission. The molecular targets include the alpha4beta2 and alpha7 subtypes of nicotinic receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
Uniqueness
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a pyridine ring, which imparts distinct chemical and biological properties. Its ability to selectively bind to certain subtypes of nicotinic acetylcholine receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H16N2O/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9/h1-3,6,9-11,14H,4-5,7-8H2 |
InChI Key |
GZJSUAYJZVDLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=CC=N3 |
Origin of Product |
United States |
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